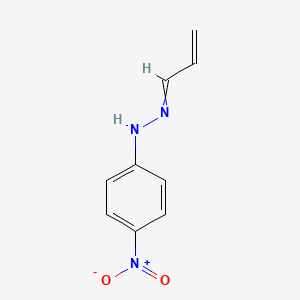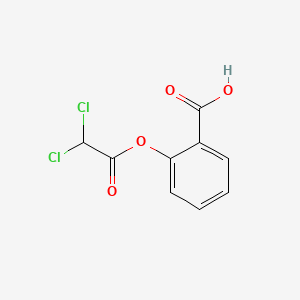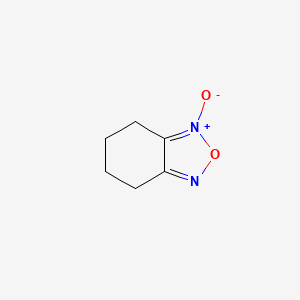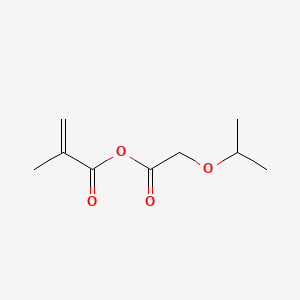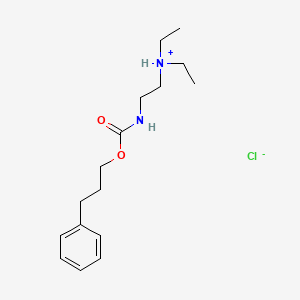
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is an organic compound with the molecular formula C16H26N2O2·HCl. This compound is known for its unique chemical structure, which includes a phenylpropyl group and a diethylaminoethyl group linked by a carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride typically involves the reaction of 3-phenylpropyl isocyanate with 2-(diethylamino)ethylamine. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of solid catalysts and automated systems can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amines.
Wissenschaftliche Forschungsanwendungen
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The diethylaminoethyl group can interact with receptor sites, modulating their function and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl N-(3-Phenyl-2-propynoyl)carbamate: Similar structure but with a propynoyl group instead of a propyl group.
2-(Diethylamino)ethyl 4-ethoxyphenylcarbamate: Contains an ethoxyphenyl group instead of a phenylpropyl group.
2-(Diethylamino)ethyl benzhydrylthiocarbamate: Contains a benzhydryl group instead of a phenylpropyl group.
Uniqueness
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is unique due to its specific combination of a phenylpropyl group and a diethylaminoethyl group linked by a carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
101491-69-4 |
|---|---|
Molekularformel |
C16H27ClN2O2 |
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
diethyl-[2-(3-phenylpropoxycarbonylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-3-18(4-2)13-12-17-16(19)20-14-8-11-15-9-6-5-7-10-15;/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,17,19);1H |
InChI-Schlüssel |
LIBRAQNHRIRHEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCNC(=O)OCCCC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


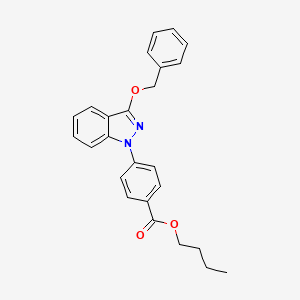
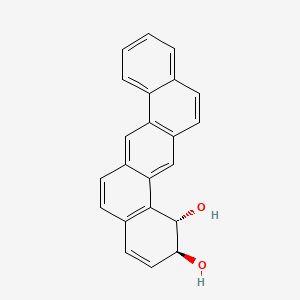

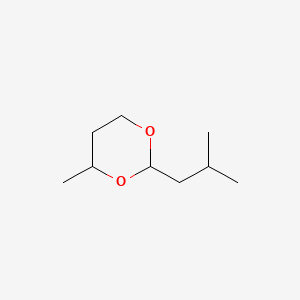
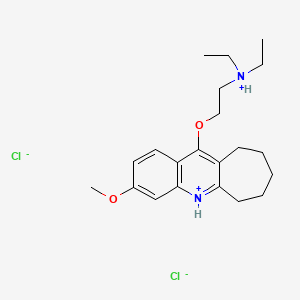
-methanone](/img/structure/B13744928.png)

